molecular formula C21H23FN6O B2811958 N-(4-fluorobenzyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide CAS No. 1396802-55-3

N-(4-fluorobenzyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2811958
CAS No.: 1396802-55-3
M. Wt: 394.454
InChI Key: UEGLIPKBOJJESP-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzyl group, an imidazolyl-pyridazinyl moiety, and a piperidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazolyl-Pyridazinyl Intermediate: This step involves the reaction of 2-methylimidazole with a suitable pyridazine derivative under controlled conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

    Introduction of the Fluorobenzyl Group: The intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base like sodium hydride to form the fluorobenzyl-imidazolyl-pyridazinyl compound.

    Formation of the Piperidine Carboxamide: Finally, the compound is reacted with piperidine-3-carboxylic acid or its derivative under amide coupling conditions, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

N-(4-fluorobenzyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Interaction with Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.

    Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide
  • N-(4-bromobenzyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide
  • N-(4-methylbenzyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide

Uniqueness

N-(4-fluorobenzyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorine substitution can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O/c1-15-23-10-12-28(15)20-9-8-19(25-26-20)27-11-2-3-17(14-27)21(29)24-13-16-4-6-18(22)7-5-16/h4-10,12,17H,2-3,11,13-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGLIPKBOJJESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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